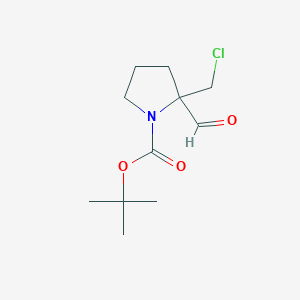
tert-Butyl 2-(chloromethyl)-2-formylpyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Tert-Butyl 2-(chloromethyl)-2-formylpyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C11H18ClNO3 and its molecular weight is 247.72. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Compounds with similar structures, such as tert-butyl halides, are known to undergo nucleophilic substitution reactions . These reactions typically involve a nucleophile, a molecule or ion that donates an electron pair to form a chemical bond.
Mode of Action
The mode of action of “tert-Butyl 2-(chloromethyl)-2-formylpyrrolidine-1-carboxylate” is likely to involve nucleophilic substitution reactions, given its structural similarity to tert-butyl halides . In these reactions, a nucleophile attacks the electrophilic carbon atom attached to the leaving group (in this case, the chloromethyl group). The resulting reaction can lead to the formation of new chemical bonds and the release of the leaving group .
Biochemical Pathways
The tert-butyl group is known to modulate the self-assembly behavior of organic molecules on surfaces . This could potentially affect various biochemical pathways, depending on the specific context and environment.
Pharmacokinetics
A compound with a similar structure, tert-butyl 2-(chloromethyl)-1h-benzo[d]imidazole-1-carboxylate, has been reported to have high gastrointestinal absorption and is bbb permeant . It is also reported to be a CYP1A2 and CYP2C19 inhibitor . These properties could potentially influence the bioavailability of the compound.
Result of Action
Based on its potential mode of action, it could result in the formation of new chemical bonds and the release of the chloromethyl group . This could potentially lead to changes in the chemical structure and properties of the target molecules.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of “this compound”. For instance, the presence of other molecules or ions in the environment could affect the nucleophilic substitution reactions . Additionally, factors such as temperature, pH, and the presence of water could also influence the stability and reactivity of the compound .
Properties
IUPAC Name |
tert-butyl 2-(chloromethyl)-2-formylpyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18ClNO3/c1-10(2,3)16-9(15)13-6-4-5-11(13,7-12)8-14/h8H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRDXQXFXYHBHKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1(CCl)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














